molecular formula C7H11N3O2 B13315133 Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate

Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate

Cat. No.: B13315133
M. Wt: 169.18 g/mol
InChI Key: OHHUACMMORHAHY-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as solvent choice, temperature, and catalyst concentration. For example, using acetonitrile as a solvent and copper(I) oxide as a catalyst can improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while nucleophilic substitution can produce various substituted triazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells . Additionally, its inhibition of carbonic anhydrase involves binding to the enzyme’s active site, disrupting its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing targeted therapies and specialized materials .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(1-methyltriazol-4-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-10(2)9-8-6/h4-5H,1-3H3

InChI Key

OHHUACMMORHAHY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=N1)C)C(=O)OC

Origin of Product

United States

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